

Molecular structure and formula of 1-(3-Bromopropyl)indole

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Compound of Interest

Compound Name: 1-(3-Bromopropyl)indole

Cat. No.: B049928

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In-depth Technical Guide: 1-(3-Bromopropyl)indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromopropyl)indole is a substituted indole derivative with potential applications in medicinal chemistry and drug development. This document provides a comprehensive overview of its molecular structure, formula, and key physicochemical properties. While a detailed experimental protocol for its synthesis is not readily available in the public domain, a general approach via N-alkylation of indole is discussed. Spectroscopic data for this specific compound are not widely reported; however, characteristic spectral features of the indole nucleus and the bromopropyl group are described to aid in its characterization. Currently, there is a lack of specific information regarding the biological activity and its involvement in signaling pathways. This guide aims to consolidate the available information and highlight areas for future research.

Molecular Structure and Formula

1-(3-Bromopropyl)indole is an organic compound featuring an indole ring system where the nitrogen atom (position 1) is substituted with a 3-bromopropyl group.

Molecular Formula: $C_{11}H_{12}BrN$

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of **1-(3-Bromopropyl)indole** is presented in the table below. This data is crucial for its handling, formulation, and potential application in various experimental settings.

Property	Value	Reference
Molecular Weight	238.12 g/mol	[Generic chemical supplier data]
CAS Number	125334-52-3	[Generic chemical supplier data]
Appearance	Not specified (likely an oil or low-melting solid)	Inferred
Solubility	Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in water.	Inferred from structure

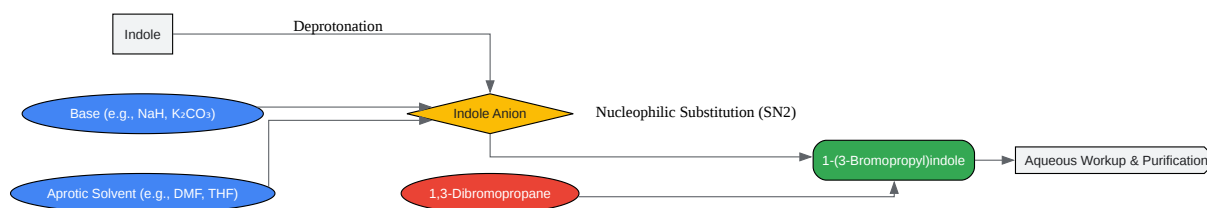
Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **1-(3-Bromopropyl)indole** is not readily available in published literature. However, the most common and logical route to its synthesis is through the N-alkylation of indole with a suitable three-carbon electrophile bearing a bromine atom.

General Synthetic Approach: N-Alkylation of Indole

The synthesis of **1-(3-Bromopropyl)indole** can be conceptually broken down into the deprotonation of indole followed by nucleophilic attack on an alkylating agent.

Logical Workflow for the Synthesis of **1-(3-Bromopropyl)indole**:



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Caption: General workflow for the synthesis of **1-(3-Bromopropyl)indole** via N-alkylation.

Hypothetical Experimental Protocol

The following is a generalized, hypothetical protocol for the N-alkylation of indole with 1,3-dibromopropane. Note: This protocol is based on general organic chemistry principles for similar reactions and has not been experimentally validated for this specific transformation. Researchers should conduct their own optimization and safety assessments.

- **Preparation:** To a solution of indole (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), a base (e.g., sodium hydride (NaH), 1.1 equivalents, or potassium carbonate (K₂CO₃), 2-3 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- **Deprotonation:** The resulting suspension is stirred at room temperature for a specified period (e.g., 30-60 minutes) to allow for the complete formation of the indole anion.
- **Alkylation:** 1,3-Dibromopropane (1.2-1.5 equivalents) is added dropwise to the reaction mixture. The reaction is then stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting indole is consumed.
- **Work-up:** Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield **1-(3-Bromopropyl)indole**.

Spectroscopic Characterization (Predicted)

While experimental spectra for **1-(3-Bromopropyl)indole** are not readily available, the expected spectroscopic features can be predicted based on the known spectra of indole and related alkylated derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons of the indole ring and the propyl chain.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Indole N-H	Absent	-	-
Indole C2-H	~7.0-7.2	d	1H
Indole C3-H	~6.4-6.6	d	1H
Indole Aromatic-H	~7.0-7.7	m	4H
N-CH ₂	~4.2-4.4	t	2H
-CH ₂ -	~2.2-2.4	m	2H
CH ₂ -Br	~3.4-3.6	t	2H

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the eight carbons of the indole ring and the three carbons of the bromopropyl substituent.

Carbon	Predicted Chemical Shift (ppm)
Indole C2	~128-130
Indole C3	~101-103
Indole Aromatic-C	~110-136
N-CH ₂	~45-48
-CH ₂ -	~30-33
CH ₂ -Br	~32-35

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absence of an N-H stretching band (typically around 3400 cm⁻¹) and the presence of C-H and C-Br stretching vibrations.

Functional Group	Expected Wavenumber (cm ⁻¹)
Aromatic C-H stretch	~3000-3100
Aliphatic C-H stretch	~2850-2960
Aromatic C=C stretch	~1450-1600
C-N stretch	~1200-1350
C-Br stretch	~500-600

Mass Spectrometry

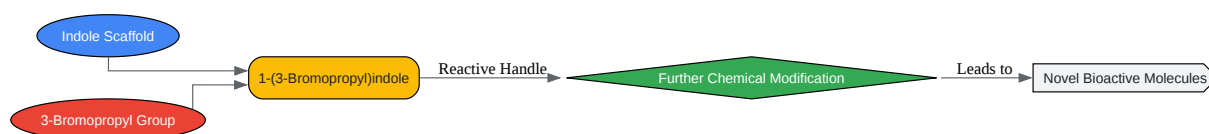
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Fragment	Expected m/z
[M] ⁺ (for ⁷⁹ Br)	237
[M] ⁺ (for ⁸¹ Br)	239
[M - Br] ⁺	158
[Indole-CH ₂] ⁺	130

Biological Activity and Signaling Pathways

Currently, there is a lack of published data on the specific biological activities of **1-(3-Bromopropyl)indole** and its role in any signaling pathways. The indole scaffold is a well-known privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. The introduction of the bromopropyl group at the N1 position provides a reactive handle for further chemical modifications, making it a potentially useful building block for the synthesis of novel bioactive compounds.

Logical Relationship for Potential Drug Discovery Application:



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Caption: Potential utility of **1-(3-Bromopropyl)indole** in drug discovery.

Conclusion and Future Directions

1-(3-Bromopropyl)indole is a molecule of interest for synthetic and medicinal chemists. While its fundamental properties can be inferred, there is a clear need for detailed experimental work to fully characterize this compound. Future research should focus on:

- Development and publication of a robust and detailed synthesis protocol.
- Complete spectroscopic characterization (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) to provide a definitive reference for researchers.
- Screening for biological activity against a range of therapeutic targets to uncover its potential pharmacological applications.
- Investigation of its effects on known signaling pathways to elucidate its mechanism of action.

This foundational work will be essential to unlock the full potential of **1-(3-Bromopropyl)indole** in the field of drug discovery and development.

- To cite this document: BenchChem. [Molecular structure and formula of 1-(3-Bromopropyl)indole]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b049928#molecular-structure-and-formula-of-1-3-bromopropyl-indole\]](https://www.benchchem.com/product/b049928#molecular-structure-and-formula-of-1-3-bromopropyl-indole)

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